9-cis-Retinoic Acid Methyl Ester

Overview

Description

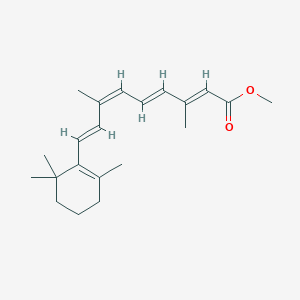

“9-cis-Retinoic Acid Methyl Ester” is a derivative of 9-cis,13-cis-Retinol, which is a metabolite of vitamin A . It belongs to the class of organic compounds known as retinoids . These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof .

Synthesis Analysis

Esterification of 9-cis-retinol occurred in both cell types, likely by acyl-CoA:retinol acyltransferase and lecithin:retinol acyltransferase . In vitro enzyme assays demonstrated that both cell types can hydrolyze 9-cis-retinyl esters via retinyl ester hydrolase(s) .

Molecular Structure Analysis

The molecular formula of “9-cis-Retinoic Acid Methyl Ester” is C21H30O2 . The IUPAC name is methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate .

Chemical Reactions Analysis

Certain thiol-containing compounds catalyze, in a chemical reaction, the isomerization of 9-cis-retinoic acid to a mixture of all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid, and 9,13-dicis-retinoic acid . In the presence of such catalysts, all-trans-retinoic acid gives rise to the same mixture .

Physical And Chemical Properties Analysis

The molecular weight of “9-cis-Retinoic Acid Methyl Ester” is 314.5 g/mol . It has a XLogP3 value of 6.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 6 rotatable bonds .

Scientific Research Applications

Breast Cancer Research

9-cis-Retinoic Acid has been identified as a differential metabolite that significantly decreases during breast cancer progression to metastasis . It has shown potential in attenuating cell invasion and migration, which are key processes in cancer progression .

Neuroblastoma Treatment

In the field of neuroblastoma treatment, 9-cis-Retinoic Acid has been reported to induce apoptosis in vitro, and inhibit the growth of human neuroblastoma xenografts in vivo . However, the treatment with 9-cis-Retinoic Acid caused significant toxic side effects at given dosage .

Acne Treatment

Esters and amides of 9-cis-Retinoic Acid have been synthesized and administered for the treatment of acne vulgaris and cystic acne . It helps in the normalization of the production of sebum and the reduction of enlarged pores .

Skin Care

9-cis-Retinoic Acid is also used in skin care for the reduction of wrinkling of the skin as an incident of aging and actinic damage . It promotes the rate of wound healing and limits scar tissue formation during healing .

Hyper-pigmentation and Hypo-pigmentation Treatment

It has been used for the treatment of hyper-pigmentation and hypo-pigmentation, conditions that affect the color of the skin .

Psoriasis Treatment

9-cis-Retinoic Acid has been used in the treatment of psoriasis, a chronic skin condition that causes skin cells to multiply up to 10 times faster than normal .

Treatment of Dermal and Epidermal Hypoplasia and Keratoses

It has been used for the treatment of dermal and epidermal hypoplasia and keratoses, conditions that affect the growth and development of the skin .

Cell Proliferation and Differentiation

9-cis-Retinoic Acid is a vitamin A analog that inhibits cell proliferation and induces cell differentiation . It is an inhibitor of Cox-2 and an activator of RAR α, RAR β, RAR γ and RXR .

Mechanism of Action

Target of Action

9-cis-Retinoic Acid Methyl Ester, also known as 9-cis-Retinoic Acid, is a vitamin A analog that primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes .

Mode of Action

The compound interacts with its targets by binding to both RARs and RXRs . This binding activates the receptors, which then regulate the expression of genes that control cell differentiation and growth in both normal and abnormal cells . The activation of these receptors by 9-cis-Retinoic Acid leads to changes in gene expression, which can have various effects on cellular function .

Biochemical Pathways

The activation of RARs and RXRs by 9-cis-Retinoic Acid affects several biochemical pathways. These pathways are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s ability to bind to and activate these receptors implies that it may play a critical role in regulating retinoid-responsive pathways .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). Vitamin A, from which 9-cis-Retinoic Acid is derived, must be acquired from the diet but can also be stored within the body in relatively high levels . The body has efficient mechanisms to acquire vitamin A from the diet, transport it in the circulation, store it, and mobilize it from these stores in response to tissue needs . .

Result of Action

The molecular and cellular effects of 9-cis-Retinoic Acid’s action are diverse due to its influence on a wide range of genes via RARs and RXRs. For instance, it has been shown to interfere with the normal differentiation process from human monocyte to immature dendritic cell and produce a switch in mature dendritic cells to a less stimulatory mode than untreated cells . It also has protective effects against neurotoxic endoplasmic reticulum stress response and apoptotic pathway activation .

Action Environment

The action, efficacy, and stability of 9-cis-Retinoic Acid can be influenced by various environmental factors. For instance, the compound’s ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . .

Future Directions

properties

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-NRWZZFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617407 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinoic Acid Methyl Ester | |

CAS RN |

58526-50-4 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

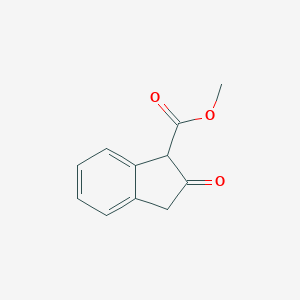

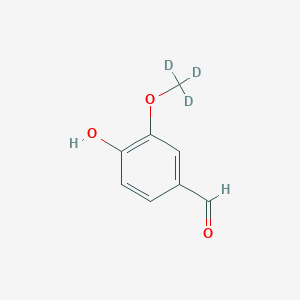

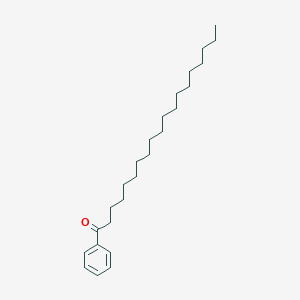

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

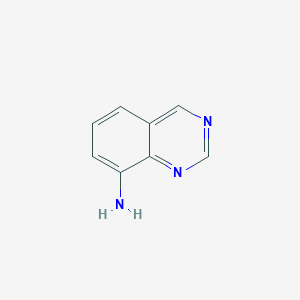

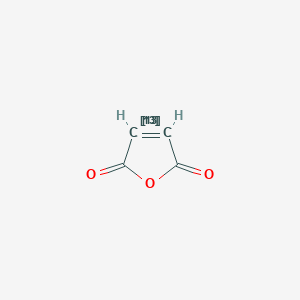

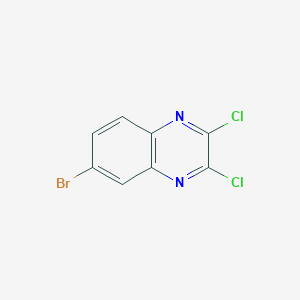

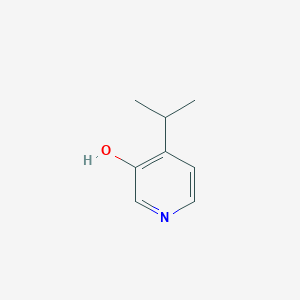

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)